Lipophilicity Advantage from 3,5-Dimethyl Substitution
The 3,5-dimethyl substitution on the aniline ring of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline provides a measurable increase in lipophilicity compared to its closest analog, 4-(4-methylpiperazin-1-yl)aniline. The calculated LogP for the target compound is 1.63744 , while the XLogP3-AA value for the unsubstituted analog is reported as 1.2 [1]. This increase in lipophilicity can improve membrane permeability and binding interactions in hydrophobic enzyme pockets.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Calculated LogP: 1.63744 |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)aniline: XLogP3-AA 1.2 |
| Quantified Difference | Target compound is ~0.44 LogP units more lipophilic. |
| Conditions | Computational prediction |
Why This Matters
This quantifiable difference in lipophilicity is critical for researchers designing cell-permeable kinase inhibitors where the 3,5-dimethyl pattern is a specific SAR requirement for target engagement.
- [1] PubChem. 4-(4-Methylpiperazin-1-yl)aniline. XLogP3-AA Value. Accessed 2026. View Source
